N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide
Description
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide is a triazine-based compound characterized by two phenylsulfanyl groups at positions 4 and 6 of the triazine ring and a 4-chlorobenzenesulfonamide moiety at position 2. This structural combination suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., UV stabilization) due to the triazine core’s versatility .
Properties
CAS No. |
62752-10-7 |
|---|---|
Molecular Formula |
C21H15ClN4O2S3 |
Molecular Weight |
487.0 g/mol |
IUPAC Name |
N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C21H15ClN4O2S3/c22-15-11-13-18(14-12-15)31(27,28)26-19-23-20(29-16-7-3-1-4-8-16)25-21(24-19)30-17-9-5-2-6-10-17/h1-14H,(H,23,24,25,26) |
InChI Key |
JAHQUHFSBWSTTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)SC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-chlorobenzenesulfonamide typically involves the nucleophilic substitution of cyanuric chloride with thiophenol, followed by the introduction of the chlorobenzenesulfonamide group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. The process can be summarized as follows:
Step 1: Cyanuric chloride reacts with thiophenol in the presence of a base to form 4,6-bis(phenylthio)-1,3,5-triazine.
Step 2: The intermediate product is then reacted with 4-chlorobenzenesulfonamide under similar basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group, using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring can participate in nucleophilic substitution reactions, where the phenylthio groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Triazine derivatives with different substituents.
Scientific Research Applications
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-chlorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound’s triazine ring and sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The phenylthio groups may also contribute to the compound’s reactivity and binding affinity. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- N-(4,6-Dipiperidino/dimorpholino-1,3,5-triazin-2-yl) Amino Acid Derivatives (): These compounds feature piperidine or morpholine groups at positions 4 and 6, and amino acids at position 2. The nitrogen-containing substituents enhance solubility in polar solvents compared to phenylsulfanyl groups. For example, morpholine derivatives exhibit logP values ~1.5–2.0, whereas phenylsulfanyl groups in the target compound likely increase logP (>3.0), favoring membrane permeability .
- USP Iscotrizinol Related Compounds C/D (): These analogs contain tert-butylcarbamoyl phenyl amino groups and a benzoate ester. The bulky tert-butyl groups enhance UV absorption (λmax ~310–320 nm), making them suitable as sunscreen agents.
- Chlorinated Triazines (): Derivatives like N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]hydroxylamine feature highly electronegative substituents, increasing reactivity in photochemical or alkylation reactions.
Pharmacological and Functional Comparisons
*Estimated based on molecular formula.
Biological Activity
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : CHNOS
- Molar Mass : 397.47 g/mol
- Density : Approximately 1.0 g/cm³ (predicted)
- Melting Point : 203.0 to 207.0 °C
The biological activity of sulfonamide derivatives is often attributed to their ability to inhibit certain enzymes or interact with biological molecules. For instance, sulfonamides can act as competitive inhibitors of bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria. This mechanism is crucial for their antimicrobial properties.
Antimicrobial Activity
Sulfonamides have been widely studied for their antimicrobial properties. The compound in focus has shown promising results against various bacterial strains. In vitro studies indicate that it possesses significant antibacterial activity, comparable to traditional sulfonamides.
Cardiovascular Effects
Recent studies have explored the effects of similar compounds on cardiovascular parameters. For example, a study using isolated rat hearts demonstrated that certain sulfonamide derivatives could significantly lower perfusion pressure and coronary resistance. Although specific data on this compound is limited, similar compounds have shown potential interactions with calcium channels that could influence cardiovascular health .
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various sulfonamide derivatives against strains such as E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than many existing antibiotics.
- Cardiovascular Study : Research involving isolated rat hearts indicated that administration of related sulfonamide compounds resulted in a dose-dependent decrease in coronary resistance and perfusion pressure. This suggests a potential for therapeutic applications in managing hypertension or other cardiovascular conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
